molecular formula C9H15N B6147699 spiro[azetidine-2,2'-bicyclo[2.2.1]heptane] CAS No. 28890-93-9

spiro[azetidine-2,2'-bicyclo[2.2.1]heptane]

Cat. No.: B6147699
CAS No.: 28890-93-9
M. Wt: 137.2
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Description

Spiro[azetidine-2,2’-bicyclo[2.2.1]heptane] is a unique spirocyclic compound characterized by its rigid bicyclic structure. This compound is notable for its spiro linkage, where the azetidine ring is fused to a bicyclo[2.2.1]heptane framework. The molecular formula of spiro[azetidine-2,2’-bicyclo[2.2.1]heptane] is C9H15N, and it has a molecular weight of 137.22 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spiro[azetidine-2,2’-bicyclo[2.2.1]heptane] typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of azetidine derivatives with bicyclo[2.2.1]heptane intermediates. The reaction conditions often require the use of strong bases or acids to facilitate the cyclization process.

Industrial Production Methods

Industrial production of spiro[azetidine-2,2’-bicyclo[2.2.1]heptane] may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

Spiro[azetidine-2,2’-bicyclo[2.2.1]heptane] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, where nucleophiles replace leaving groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spiro[azetidine-2,2’-bicyclo[2.2.1]heptane]-4-one, while reduction may produce spiro[azetidine-2,2’-bicyclo[2.2.1]heptane]-2-amine .

Scientific Research Applications

Spiro[azetidine-2,2’-bicyclo[2.2.1]heptane] has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of spiro[azetidine-2,2’-bicyclo[2.2.1]heptane] involves its interaction with specific molecular targets. The rigid spirocyclic structure allows it to fit into binding sites of enzymes or receptors, potentially inhibiting or modulating their activity. The pathways involved may include inhibition of enzyme activity or disruption of protein-protein interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Spiro[azetidine-2,2’-bicyclo[2.2.1]heptane] is unique due to its rigid bicyclic structure, which imparts distinct chemical and biological properties. Its spiro linkage provides a stable framework that can interact with various molecular targets, making it a valuable compound in research and development .

Properties

CAS No.

28890-93-9

Molecular Formula

C9H15N

Molecular Weight

137.2

Purity

95

Origin of Product

United States

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